1-(3-(Tert-butyl)-1-methyl-1h-1,2,4-triazol-5-yl)cyclopentan-1-amine

Description

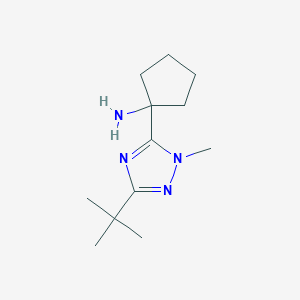

1-(3-(Tert-butyl)-1-methyl-1H-1,2,4-triazol-5-yl)cyclopentan-1-amine (CAS: 1341473-79-7) is a bicyclic amine derivative featuring a cyclopentane ring fused to a substituted 1,2,4-triazole moiety. The triazole ring is substituted with a tert-butyl group at position 3 and a methyl group at position 1, contributing to steric bulk and lipophilicity. This compound is primarily utilized in medicinal chemistry as a building block for drug discovery, particularly in the synthesis of kinase inhibitors or protease modulators due to its rigid scaffold and hydrogen-bonding capabilities . Its molecular formula is C₁₃H₂₃N₅, with a molecular weight of 257.36 g/mol.

Properties

Molecular Formula |

C12H22N4 |

|---|---|

Molecular Weight |

222.33 g/mol |

IUPAC Name |

1-(5-tert-butyl-2-methyl-1,2,4-triazol-3-yl)cyclopentan-1-amine |

InChI |

InChI=1S/C12H22N4/c1-11(2,3)9-14-10(16(4)15-9)12(13)7-5-6-8-12/h5-8,13H2,1-4H3 |

InChI Key |

XPIFTKVNQMVJDT-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)C1=NN(C(=N1)C2(CCCC2)N)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-(Tert-butyl)-1-methyl-1h-1,2,4-triazol-5-yl)cyclopentan-1-amine typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors under controlled conditions. For instance, the triazole ring can be formed through a cyclization reaction involving hydrazine derivatives and carbonyl compounds. The cyclopentane ring can be introduced via a nucleophilic substitution reaction, where a suitable leaving group is replaced by the cyclopentane moiety.

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route for scalability and cost-effectiveness. This includes selecting appropriate catalysts, solvents, and reaction conditions to maximize yield and purity. Continuous flow chemistry and automated synthesis platforms can be employed to enhance production efficiency.

Chemical Reactions Analysis

Types of Reactions

1-(3-(Tert-butyl)-1-methyl-1h-1,2,4-triazol-5-yl)cyclopentan-1-amine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophilic substitution reactions can occur at the cyclopentane ring or the triazole moiety, depending on the reaction conditions and reagents used.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Alkyl halides or sulfonates in the presence of a strong base like sodium hydride.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

1-(3-(Tert-butyl)-1-methyl-1h-1,2,4-triazol-5-yl)cyclopentan-1-amine has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

Medicine: Explored as a potential pharmaceutical intermediate or active ingredient.

Industry: Utilized in the development of advanced materials, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 1-(3-(Tert-butyl)-1-methyl-1h-1,2,4-triazol-5-yl)cyclopentan-1-amine involves its interaction with specific molecular targets. The triazole moiety can form hydrogen bonds or coordinate with metal ions, influencing biological pathways or catalytic processes. The cyclopentane ring provides structural stability and modulates the compound’s physicochemical properties.

Comparison with Similar Compounds

Comparison with Similar Compounds

Below is a detailed comparison with five closely related analogs:

Table 1: Structural and Functional Comparison

Key Findings from Comparative Analysis

Structural Rigidity vs. Flexibility :

- The cyclopentane ring in the target compound enhances conformational rigidity compared to linear amines like 1-(3-Cyclopropyl-1-methyl-1H-1,2,4-triazol-5-yl)-N-methylpropan-1-amine (flexible propyl chain) . This rigidity may improve target binding affinity in enzyme inhibitors.

Lipophilicity and Solubility :

- The tert-butyl group increases lipophilicity, making the compound more membrane-permeable than analogs like 3-Phenyl-1H-1,2,4-triazol-5-amine (lower logP due to phenyl group) . However, this could reduce aqueous solubility, a trade-off observed in many drug candidates.

Synthetic Utility :

- Unlike 1-Tert-butyl-3-phenyl-1H-pyrazol-5-amine (used in agrochemicals) , the target compound’s bicyclic structure is tailored for drug discovery, as seen in similar triazole-piperidine hybrids (e.g., p97 inhibitors in ) .

Thermodynamic Stability :

- The tert-butyl group in the triazole ring may enhance metabolic stability compared to cyclopropyl or methylsulfonyl substituents, as bulky groups often resist oxidative degradation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.